(5-Iodo-1-benzothien-2-yl)methanamine
Description
(5-Iodo-1-benzothien-2-yl)methanamine is a substituted methanamine derivative featuring a benzothiophene core with an iodine atom at the 5-position and an aminomethyl group at the 2-position. This structural motif combines the electron-rich benzothiophene system with the reactivity of the primary amine, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C9H8INS |
|---|---|
Molecular Weight |
289.14g/mol |
IUPAC Name |
(5-iodo-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H8INS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 |
InChI Key |
YDBJBHITIGZZLG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)C=C(S2)CN |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(S2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s benzothiophene-iodo-amine architecture distinguishes it from simpler amines like methylamine (CH₃NH₂) and more complex heterocyclic amines like 5-methoxytryptamine (5-MeO-Tryptamine). Key structural differences include:
Physicochemical Properties
- Vapor Pressure : Methylamine has a vapor pressure of 2,622 mm Hg at 25°C , whereas This compound is expected to exhibit significantly lower volatility due to its higher molecular weight and aromatic structure.
- Synthetic Complexity : Unlike methylamine (a single-step industrial product ), the target compound likely requires multi-step synthesis involving halogenation and cyclization, akin to benzimidazole derivatives described in .
Research Implications and Limitations
- Gaps in Data: No experimental data (e.g., solubility, toxicity) for this compound is provided in the evidence. Comparisons rely on structural extrapolation.
- Synthetic Challenges : The synthesis of benzothiophene derivatives often requires harsh conditions (e.g., Na₂S₂O₅ in DMF for cyclization ), which may limit scalability.
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